(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride
Description
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine dihydrochloride is a stereospecific oxolane (tetrahydrofuran) derivative with a substituted pyridine moiety. Its structure features a cyclopropyl group attached to the pyridine ring at the 5-position and a chiral oxolan-3-amine backbone. The dihydrochloride salt form enhances its solubility and stability for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
(2S,3R)-2-(5-cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-3-4-15-12(11)10-5-9(6-14-7-10)8-1-2-8;;/h5-8,11-12H,1-4,13H2;2*1H/t11-,12+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVXPRTUGREYRR-QBKBNCOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3CC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds can interact withcytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
It’s known that similar compounds can undergo oxidation by cytochrome p450 enzymes. This process leads to the production of various metabolites, which can interact with different targets within the cell.
Biochemical Pathways
The oxidation of similar compounds by cytochrome p450 enzymes can lead to the production of various metabolites. These metabolites can potentially affect multiple biochemical pathways within the cell.
Pharmacokinetics
The involvement of cytochrome p450 enzymes suggests that the compound is likely metabolized in the liver. The impact of these properties on the bioavailability of EN300-307525 is currently unknown.
Result of Action
The interaction of similar compounds with cytochrome p450 enzymes can lead to the production of various metabolites. These metabolites can potentially interact with
Biological Activity
The compound (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine; dihydrochloride is a member of the oxolane family, characterized by its unique structural features that confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine; dihydrochloride
- Molecular Formula : C12H15Cl2N
- Molecular Weight : 242.16 g/mol
| Property | Value |
|---|---|
| Molecular Weight | 242.16 g/mol |
| Solubility | High in water |
| pKa | 9.77 |
| LogP | -2.9 |
| Polar Surface Area | 406.24 Ų |
The biological activity of (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine is largely attributed to its interaction with specific biological targets:
- GABA Receptors : Preliminary studies suggest that this compound may act as a positive allosteric modulator at GABA_A receptors, which are crucial for neurotransmission in the central nervous system.
- Cell Proliferation Inhibition : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.
Antiproliferative Activity
Research indicates that (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine exhibits significant antiproliferative effects against several human cancer cell lines.
Case Studies
- Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects : Animal models have indicated potential neuroprotective effects through modulation of GABAergic signaling pathways, which could be beneficial in conditions like epilepsy or anxiety disorders.
Toxicology and Safety Profile
The safety profile of (2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine has been evaluated through various toxicological assessments:
| Toxicity Parameter | Result |
|---|---|
| Ames Test | Non-carcinogenic |
| hERG Inhibition | Weak inhibitor |
| Acute Toxicity (LD50) | Not applicable |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Cyclopropyl Group (Target Compound): The cyclopropyl substituent enhances metabolic stability and lipophilicity compared to bulkier groups (e.g., bromo or methoxy). This property is critical for improving pharmacokinetic profiles in drug candidates .
- Bromo Substituent (CAS 1955475-05-4): Bromine introduces steric hindrance and electrophilic reactivity, making the compound suitable for cross-coupling reactions in synthetic chemistry. However, brominated derivatives are often discontinued due to toxicity concerns .
- This derivative is prioritized for water-soluble intermediate synthesis .
Stereochemical Influence
The (2S,3R) configuration of the target compound contrasts with racemic mixtures (e.g., rac-(2R,3R) in CAS 1969288-67-2). Enantiomeric purity is crucial for binding affinity in chiral drug targets, as seen in antiviral or enzyme-inhibiting agents .
Research Findings and Limitations
- Synthetic Challenges: Racemic mixtures (e.g., rac-(2S,3R) in CAS 2059908-85-7) require chiral resolution for enantiopure drug synthesis, increasing production costs .
- Discontinuation Trends: Brominated analogues (e.g., CAS 1955475-05-4) are often phased out due to regulatory hurdles, shifting focus to safer substituents like cyclopropyl or methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
